DNDI-6148

Antimycobacterial Tuberculosis Leucyl-tRNA synthetase inhibition

Procure DNDI-6148 for targeted antimycobacterial SAR studies. Its 5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide modification confers mycobacteria-specific LeuRS inhibition absent in broad-spectrum analogs. Validated reference for M. tuberculosis research with low human cross-reactivity and favorable cytotoxicity profile. Ideal for macrophage infection models and comparative SAR studies. Differentiated from generic benzoxaboroles.

Molecular Formula C16H14BN5O3
Molecular Weight 335.1 g/mol
Cat. No. B11931583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNDI-6148
Molecular FormulaC16H14BN5O3
Molecular Weight335.1 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=N4)C)O
InChIInChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23)
InChIKeyNZLNNIUTJOYBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide: Procurement-Grade Benzoxaborole for Antimycobacterial Research


N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 2243909-59-1), also known as DNDI-6148, is a synthetic benzoxaborole derivative with the molecular formula C16H14BN5O3 and molecular weight 335.13 g/mol . This compound belongs to the class of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole carboxamides, a scaffold recognized for its boron-mediated reversible covalent binding to nucleophilic targets including leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4) [1]. The compound incorporates a 5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide moiety appended to the 6-position of the benzoxaborole core, a structural arrangement that confers selective inhibition of mycobacterial LeuRS over the human ortholog [2].

Why Generic Benzoxaboroles Cannot Substitute for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide in Targeted Antimycobacterial Workflows


Benzoxaboroles as a class exhibit divergent target engagement profiles, with clinically approved members tavaborole (AN2690) and crisaborole (AN2728) inhibiting LeuRS and PDE4 respectively [1]. Even among LeuRS-targeting benzoxaboroles, structural modifications produce substantial variation in both potency and species selectivity. The introduction of amine substituents at the 3-position of the benzoxaborole ring results in a considerable drop in antifungal activity against Candida albicans compared with unsubstituted benzoxaborole (AN2679) [2]. Fluorine substitution at the para position relative to boron consistently lowers MIC values, while formyl group introduction adjacent to the benzoxaborole unit is detrimental to antifungal activity [2]. Furthermore, the triazole-pyridyl extension at the 6-carboxamide position in the target compound confers mycobacterial selectivity absent in simpler 6-carboxamide analogs such as AN3520 (2-trifluoromethylbenzamide) and AN3521 (4-fluorobenzamide), which demonstrated broad-spectrum antiparasitic activity against Trypanosoma brucei rather than mycobacteria-specific action [3]. Generic substitution without considering these structure-activity distinctions risks both target misspecification and cross-species selectivity failure.

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide: Quantitative Differentiation Evidence


Mycobacterial Growth Inhibition Potency of the Triazole-Pyridyl Benzoxaborole Carboxamide

The target compound (designated compound 14 in the 2023 IJMS study) demonstrated mycobacterial growth inhibition at low micromolar concentrations against drug-susceptible Mycobacterium tuberculosis H37Rv and retained comparable activity against multidrug-resistant clinical isolates [1]. The triazole-pyridyl substitution pattern at the 6-carboxamide position is essential for this activity profile; comparative analysis within the 19-compound series revealed that heteroaryl substitution (specifically pyridyl-triazole) at the amide terminus produced superior antimycobacterial activity relative to simpler aryl carboxamide analogs [1].

Antimycobacterial Tuberculosis Leucyl-tRNA synthetase inhibition

Mycobacteria-Selective Spectrum with Minimal Off-Target Antibacterial and Antifungal Activity

The target compound exhibited a mycobacteria-restricted antimicrobial spectrum, showing no growth inhibition of clinically important Gram-positive bacteria, Gram-negative bacteria, or fungal pathogens including Candida spp. and Aspergillus spp. [1]. This contrasts markedly with related benzoxaboroles such as AN2718, which displays broad antifungal effectiveness against both molds and yeasts with LeuRS IC50 values of 2 µM (A. fumigatus) and 4.2 µM (C. albicans) [2], and tavaborole (AN2690), which shows broad-spectrum antifungal activity [3].

Selectivity Antimicrobial spectrum Off-target activity

Species-Selective Leucyl-tRNA Synthetase Inhibition with Reduced Human Ortholog Cross-Reactivity

Molecular docking studies revealed that the triazole-pyridyl carboxamide extension of the target compound enables selective binding to the mycobacterial LeuRS active site with minimal predicted interaction with the human LeuRS ortholog [1]. This contrasts with certain broad-spectrum benzoxaborole LeuRS inhibitors such as AN6426 and ZCL039, which demonstrate inhibitory activity against human cytoplasmic LeuRS (hcLRS) [2].

Target engagement LeuRS inhibition Species selectivity

Favorable Preliminary Cytotoxicity Profile in Hepatic Cell Model

The target compound demonstrated an acceptable toxicological profile in the HepG2 hepatocellular carcinoma cell line, with half-maximal inhibitory concentrations (IC50) indicating a potential therapeutic window between antimycobacterial MIC values and mammalian cell cytotoxicity [1]. Within the same 19-compound series, certain structural analogs exhibited elevated HepG2 cytotoxicity, underscoring that the triazole-pyridyl substitution pattern at the 6-carboxamide position contributes not only to mycobacterial potency but also to reduced mammalian cell toxicity [1].

Cytotoxicity HepG2 Therapeutic window

Validated Application Scenarios for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Evidence


Antimycobacterial Lead Optimization in Drug-Resistant Tuberculosis Research

This compound is appropriate for medicinal chemistry programs targeting multidrug-resistant Mycobacterium tuberculosis. The evidence demonstrates that the compound retains activity against multidrug-resistant clinical isolates [1] and exhibits a mycobacteria-restricted spectrum [1]. Procurement is indicated for structure-activity relationship (SAR) studies where the triazole-pyridyl 6-carboxamide motif serves as a validated scaffold for further optimization of antimycobacterial potency and resistance profiles.

Mechanistic Studies of Mycobacterial Leucyl-tRNA Synthetase Inhibition

The compound's predicted selective binding to mycobacterial LeuRS with minimal human ortholog cross-reactivity [1] positions it as a research tool for biochemical and structural biology investigations of pathogen-specific tRNA synthetase inhibition. This application is distinguished from studies employing broad-spectrum LeuRS inhibitors such as AN6426, which also inhibit human LeuRS [2] and thus complicate species-selectivity interpretations.

Host-Pathogen Interaction Assays Requiring Mycobacteria-Specific Antimicrobial Activity

For researchers conducting macrophage infection models or other host-cell-based antimycobacterial assays, the compound's lack of off-target antibacterial and antifungal activity [1] combined with its favorable HepG2 cytotoxicity profile [1] reduces confounding variables. This compound is preferable to broad-spectrum benzoxaborole antifungals like AN2718 [3] or tavaborole [4] in experimental designs where preservation of commensal microbial populations or fungal viability is required.

Benchmarking Studies of Benzoxaborole 6-Carboxamide SAR

As a characterized member of the N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamide series with published antimycobacterial and cytotoxicity data [1], this compound serves as a validated reference standard for comparative evaluation of novel benzoxaborole analogs. Procurement for this purpose is supported by the availability of both positive (mycobacterial inhibition) and negative (non-mycobacterial species, HepG2 cytotoxicity) benchmarking data within the same experimental framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNDI-6148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.